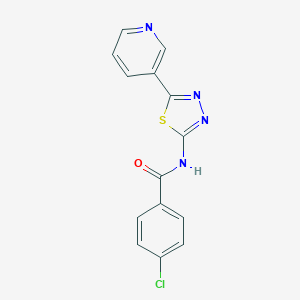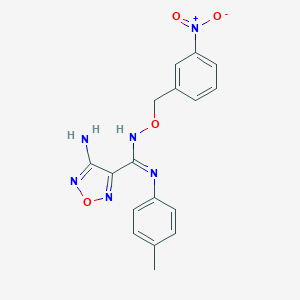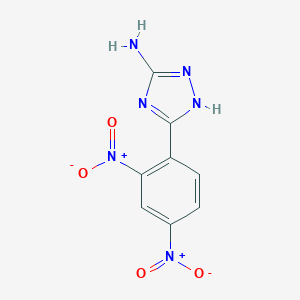
2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and substituents. The exact structure would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and imidazolidine rings, as well as the methyl and phenyl substituents. The sulfur atom in the thiophene ring and the nitrogen atoms in the imidazolidine ring could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom could potentially influence the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine and its derivatives are involved in various synthetic pathways, leading to the production of compounds with potential applications in different fields. For instance, compounds like 5,5-diphenyl-2-thioxoimidazolidin-4-one are used as intermediates in the synthesis of new imidazothiazole and glycocyamidine derivatives. These derivatives have been evaluated for their antimicrobial activities, indicating the potential of these compounds in the development of new antimicrobial agents (Magd El-Din et al., 2007).
Herbicidal Activity
Certain derivatives of this compound exhibit significant herbicidal activities. For example, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative has demonstrated potent herbicidal activity against annual weeds and shows promising selectivity towards rice, making it a potential candidate for agricultural applications (Hwang et al., 2005).
Antimicrobial and Antifungal Applications
Derivatives of this compound are also explored for their antimicrobial and antifungal properties. For instance, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and showed promising in vitro antimicrobial activity against a range of bacteria and fungi, highlighting their potential in medical and pharmaceutical applications (El Azab & Abdel-Hafez, 2015).
Anticonvulsant Agents
Compounds like 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxylic acid, a derivative of this compound, have been evaluated for their anticonvulsant activity. This exploration is significant in the development of new therapeutic agents for the treatment of convulsions (Deodhar et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-16-12-13-19(23-16)20-21(17-8-4-2-5-9-17)14-15-22(20)18-10-6-3-7-11-18/h2-13,20H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBGEGIUOIPCQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Dibenzo[b,d]furan-3-ylsulfonyl)morpholine](/img/structure/B392383.png)

![N-[4-(dimethylamino)benzylidene]-N-(1,3-diphenyl-1H-pyrazol-5-yl)amine](/img/structure/B392386.png)
![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B392387.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392390.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B392393.png)
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B392395.png)



